Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylmethylcarbamate
Overview
Description
Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives involves a simultaneous vapor–phase reaction . This reaction has the advantage that 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives include a simultaneous vapor–phase reaction .Scientific Research Applications
Synthesis and Chemical Properties
- Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylmethylcarbamate is a key component in the synthesis of various pesticides and agrochemicals due to its unique pyridine derivative structure containing fluorine (Lu Xin-xin, 2006).
- The trifluoromethyl group in this compound enhances the charge density on the pyridin-2-one ring, leading to exclusive formation of O-alkylated products in certain chemical reactions (A. C. Reddy, B. Narsaiah, R. V. Venkataratnam, 1996).
Structural Analysis and Derivatives
- Structural and computational studies of pyrazole derivatives of this compound have been conducted, highlighting its stability and potential for further chemical manipulation (Li-qun Shen, Su-Yu Huang, K. Diao, Fu-hou Lei, 2012).
- Investigations into the halogen shuffling in pyridines have utilized this compound, demonstrating its utility in electrophilic substitutions and further chemical transformations (F. Mongin, Antonio Tognini, F. Cottet, M. Schlosser, 1998).
Applications in Polymer Science
- This compound has been used in the synthesis of novel copoly(pyridine ether imide)s, demonstrating its applicability in the creation of new polymer materials with unique properties such as high thermal stability and mechanical strength (Yu-Ting Zhou, Xiao-Ling Liu, Mei-Hong Wei, Cheng-Cheng Song, Zhen-Zhong Huang, Shou-Ri Sheng, 2018).
Medicinal Chemistry and Drug Discovery
- The compound has been used in the synthesis of various derivatives with potential applications in medicinal chemistry, including antimicrobial activities and DNA interaction studies (M. Evecen, M. Kara, Ö. İdil, H. Tanak, 2017).
Agricultural Chemistry
- In the field of agricultural chemistry, this compound is involved in the synthesis of herbicides, demonstrating its significant role in the development of new agrochemicals (H. Nakayama, T. Koyanagi, H. Kikugawa, Makiko Sano, Kenichi Ohno, Kuni Fushikida, J. Uenishi, 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl N-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N2O2/c1-15(8(16)17-2)7-4-5(9(11,12)13)3-6(10)14-7/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYMWBXEUKAPIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=CC(=C1)C(F)(F)F)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501157445 | |
Record name | Methyl N-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-N-methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501157445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160994-80-8 | |
Record name | Methyl N-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-N-methylcarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160994-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl N-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-N-methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501157445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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